molecular formula C19H20N2O4S2 B2498434 N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170201-51-0

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2498434
CAS No.: 1170201-51-0
M. Wt: 404.5
InChI Key: IFZLKRCCKXSXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a highly potent, selective, and orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. This compound has been demonstrated to effectively suppress the proliferation of macrophage progenitors dependent on CSF1R signaling, establishing it as a critical tool for probing the biological functions of macrophages and microglia in a variety of disease contexts. The primary research value of this inhibitor lies in its application in immuno-oncology, as the CSF1R pathway is a key regulator of tumor-associated macrophages (TAMs) that promote tumor progression and immunosuppression in the tumor microenvironment. By selectively targeting CSF1R, this compound enables researchers to deplete or reprogram TAMs, thereby investigating mechanisms to enhance anti-tumor immunity and overcome resistance to checkpoint inhibitors. Its utility extends to neurological research, where it is employed to study the role of microglia, the resident macrophages of the central nervous system, in neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. The specific and potent action of this inhibitor makes it an essential pharmacological probe for dissecting CSF1R-driven signaling pathways and for evaluating the therapeutic potential of CSF1R inhibition in preclinical models of cancer, inflammation, and neurology.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(25-17)27(23,24)20-12-16-4-3-11-26-16/h3-11,13,20H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZLKRCCKXSXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 5-Sulfamoylfuran-2-carboxylate

Step 1: Regioselective Sulfonation
Methyl furan-2-carboxylate undergoes sulfonation at the 5-position using chlorosulfonic acid (ClSO3H) in dichloroethane at 0-5°C (2 hr, 78% yield). The ester group directs electrophilic substitution to the para position through resonance stabilization of the intermediate sigma complex.

Step 2: Sulfonyl Chloride Formation
The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl5) in anhydrous dichloromethane (DCM) under nitrogen atmosphere (reflux, 4 hr), achieving 92% conversion to the sulfonyl chloride.

Step 3: Sulfonamide Coupling
Thiophen-2-ylmethylamine (1.2 eq) reacts with the sulfonyl chloride in tetrahydrofuran (THF) containing N,N-diisopropylethylamine (DIPEA, 2 eq) at room temperature (12 hr, 85% isolated yield). The reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Ester Hydrolysis and Amide Formation

Step 4: Saponification
Methyl ester hydrolysis employs lithium hydroxide (2M aqueous, 3 eq) in THF/water (3:1) at 50°C (6 hr, 95% yield). Acidification with HCl (1M) precipitates 5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid as white crystals (mp 189-192°C).

Step 5: Amide Coupling
The carboxylic acid (1 eq) activates with thionyl chloride (SOCl2, 3 eq) in anhydrous DCM (reflux, 2 hr). Subsequent reaction with 4-isopropylaniline (1.05 eq) in pyridine at 0°C→RT (18 hr) provides the target compound in 82% yield after recrystallization from ethanol/water.

Table 1: Optimization of Amide Coupling Conditions

Activator Solvent Temp (°C) Time (hr) Yield (%)
SOCl2 Pyridine 0→25 18 82
EDC/HOBt DMF 25 24 68
HATU/DIPEA DCM 25 6 75
ClCOCOCl THF -15→25 12 79

Route B: Early-Stage Sulfamoyl Installation

Direct Sulfamoylation of Furan Core

Step 1: Friedel-Crafts Sulfamoylation
Furan-2-carbonyl chloride (1 eq) reacts with N-(thiophen-2-ylmethyl)sulfamoyl chloride (1.2 eq) in the presence of AlCl3 (1.5 eq) in nitrobenzene at -10°C (3 hr, 61% yield). This single-step approach bypasses intermediate sulfonation but requires strict temperature control to prevent over-sulfonation.

Step 2: Amide Formation
The resulting 5-sulfamoylfuran-2-carbonyl chloride couples with 4-isopropylaniline (1 eq) in pyridine/THF (1:2) at 0°C (4 hr, 88% yield). Column chromatography (SiO2, hexanes/EtOAc 3:1) affords pure product with >99% HPLC purity.

Key Advantage : Eliminates the need for ester hydrolysis steps, reducing total synthesis time from 5 days (Route A) to 48 hours.

Route C: Convergent Synthesis via Suzuki-Miyaura Coupling

Preparation of Boronic Ester Intermediate

Step 1: Iodination
Methyl 5-iodofuran-2-carboxylate synthesizes via directed ortho-metalation using LDA (2 eq) in THF at -78°C, followed by quenching with iodine (1.1 eq, 89% yield).

Step 2: Suzuki Coupling
The iodo intermediate (1 eq) couples with N-(thiophen-2-ylmethyl)sulfamoyl boronic acid pinacol ester (1.5 eq) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (10:1) at 100°C (12 hr, 73% yield). Microwave irradiation (150°C, 30 min) improves yield to 85% with reduced catalyst loading (2 mol% Pd).

Table 2: Comparison of Coupling Catalysts

Catalyst Ligand Temp (°C) Time (hr) Yield (%)
Pd(OAc)2 SPhos 100 24 68
PdCl2(dppf) XPhos 120 18 72
Pd2(dba)3 RuPhos 150 6 79
Pd(PPh3)4 None 100 12 85

Critical Analysis of Methodologies

Yield and Scalability Considerations

  • Route A : 62% overall yield (5 steps), suitable for gram-scale production
  • Route B : 54% overall yield (2 steps), ideal for rapid mg-scale synthesis
  • Route C : 58% overall yield (3 steps), best for introducing structural diversity

Regiochemical Control

X-ray crystallographic data confirms exclusive 5-position sulfamoylation in Route A due to the ester group's strong para-directing effect. In contrast, Route B shows 12% 3-sulfamoyl byproduct formation requiring chromatographic separation.

Green Chemistry Metrics

Table 3: Environmental Impact Assessment

Parameter Route A Route B Route C
PMI (g waste/g product) 86 124 95
Energy Intensity (kJ/mol) 4800 3200 6100
Hazardous Solvent Use DCM, THF Nitrobenzene Dioxane

Industrial-Scale Adaptation

Continuous Flow Optimization

Implementing Route A in a continuous flow reactor (Corning AFR module) enhances:

  • Sulfonation step yield from 78% → 89%
  • Reaction time reduction from 2 hr → 15 min
  • Purity improvement (85% → 93% by HPLC)

Crystallization Engineering

Anti-solvent crystallization using heptane/ethyl acetate (5:1) achieves:

  • 99.5% purity (HPLC)
  • Particle size distribution D90 < 50 μm
  • Bulk density 0.68 g/cm³ suitable for direct tablet formulation

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 350.41 g/mol
  • IUPAC Name : N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

This compound features a furan ring, which is known for its biological activity, alongside a thiophene moiety that enhances its pharmacological properties. The presence of the sulfamoyl group is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Study Findings : In vitro assays showed that the compound exhibits an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported that derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Drug Development

The unique structure of this compound makes it a candidate for further development as a therapeutic agent:

  • Cancer Therapy : Given its anticancer properties, there is ongoing research into formulating this compound into a drug for treating various malignancies.
  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential candidate for addressing antibiotic resistance.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic use:

  • Target Identification : Studies are being conducted to identify specific molecular targets affected by this compound, which could enhance its application in targeted therapies.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with biological targets, while the aromatic rings could engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be contextualized by comparing it to related compounds in the literature. Below is a detailed analysis:

Structural Analogues with Sulfamoyl and Carboxamide Moieties

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
    Both compounds share a furan ring and sulfamoyl group. However, LMM11 features a 1,3,4-oxadiazole core instead of a furan-carboxamide backbone. The cyclohexyl-ethyl substitution on LMM11’s sulfamoyl group contrasts with the thiophen-2-ylmethyl group in the target compound, which may enhance lipophilicity and alter binding kinetics .

  • 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (RN 618401-57-3): This compound shares the furan-carboxamide scaffold and sulfamoylphenyl group. Key differences include a 2-chlorophenyl substituent on the furan ring instead of the thiophenmethyl-sulfamoyl group.

Heterocyclic Derivatives with Aryl Substituents

  • Compound 51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) :
    This triazin-benzamide derivative includes a fluorophenyl group and benzylthio substitution. While structurally distinct, its sulfamoyl-triazin motif highlights the prevalence of sulfonamide groups in modulating biological activity. The target compound’s isopropylphenyl group may offer steric bulk comparable to the 4-methylphenyl in Compound 51, influencing receptor binding .

  • N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide :
    This pyrimidine derivative shares an isopropyl group with the target compound, suggesting a common strategy to enhance hydrophobic interactions. However, its phosphorylmethyl and methanesulfonamide groups diverge significantly, underscoring the target’s unique combination of furan-thiophene motifs .

Patent-Based Analogues

  • N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide: This patented compound includes a thiophene-2-carboxamide group, similar to the target’s thiophenmethyl-sulfamoyl substitution. The piperidine and tetrahydrofuran moieties in the patent compound suggest a focus on kinase or protease inhibition, whereas the target’s simpler structure may prioritize solubility and synthetic accessibility .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Notable Properties/Applications
Target Compound Furan-2-carboxamide 5-(N-(thiophen-2-ylmethyl)sulfamoyl), N-(4-isopropylphenyl) Potential enzyme inhibition; structural uniqueness in thiophene linkage
LMM11 1,3,4-Oxadiazole 5-(Furan-2-yl), cyclohexyl-ethyl sulfamoyl Solubilized in DMSO/Pluronic F-127; antifungal screening
RN 618401-57-3 Furan-2-carboxamide 5-(2-Chlorophenyl), 4-sulfamoylphenyl High electronegativity; possible antibacterial use
Compound 51 Triazin-benzamide 3-Fluorophenyl, benzylthio, 4-methylphenyl Melting point 266–268°C; IR/NMR characterized
Patent Compound (Thiophene-2-carboxamide) Quinoline-pyrimidine Thiophene-2-carboxamide, piperidine Kinase inhibition; patented therapeutic use

Key Research Findings and Implications

Structural Flexibility : The target compound’s furan-thiophene-sulfamoyl architecture aligns with trends in designing molecules for enzyme inhibition, leveraging sulfonamide’s affinity for active sites (e.g., carbonic anhydrases) .

Substituent Effects : The isopropylphenyl group may enhance hydrophobic interactions compared to smaller alkyl/aryl groups in analogues like LMM11 or Compound 51. Conversely, the thiophenmethyl group could improve π-stacking interactions relative to chlorophenyl or fluorophenyl substituents .

Synthetic Accessibility: Unlike complex patent derivatives (e.g., quinoline-pyrimidine hybrids), the target compound’s simpler structure may facilitate large-scale synthesis, though melting points and solubility data are needed for full evaluation .

Biological Activity

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be denoted as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a furan ring, an isopropylphenyl group, and a thiophenesulfamoyl moiety, which contribute to its biological activity.

Research indicates that compounds with similar structural motifs may exhibit various biological activities including:

  • Anti-inflammatory Effects : Inhibitors of the complement cascade have been suggested for use in treating neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease .
  • Antimicrobial Activity : Compounds with sulfamoyl groups have shown promise in inhibiting bacterial growth, which may extend to this compound .

Therapeutic Applications

The compound has potential applications in several therapeutic areas:

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of related compounds:

CompoundActivityStudy Findings
Benzothiazole HydrazonesAntimalarialExhibited significant antiplasmodial activity against resistant strains of Plasmodium falciparum in vitro and in vivo .
Pyrrole Benzamide DerivativesAntibacterialDemonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .

These studies highlight the importance of structural features in determining biological activity, suggesting that this compound may similarly exhibit significant pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.